1-{[Cyclohexyl(methyl)amino]methyl}cyclobutan-1-ol
Overview
Description
“1-{[Cyclohexyl(methyl)amino]methyl}cyclobutan-1-ol” is an organic compound with the molecular formula C12H23NO and a molecular weight of 197.32 g/mol. It contains a total of 42 bonds, including 17 non-H bonds, 5 rotatable bonds, 1 four-membered ring, 1 six-membered ring, and 1 secondary amine .
Molecular Structure Analysis
The molecule contains a cyclobutanol group and a cyclohexyl(methyl)amino group attached to the same carbon . The cyclobutanol group consists of a four-membered carbon ring with a hydroxyl (-OH) group attached, while the cyclohexyl(methyl)amino group consists of a six-membered carbon ring with a methyl (-CH3) group and an amino (-NH2) group attached .Scientific Research Applications
Stereodivergent Syntheses of β-Dipeptides
The study by (Izquierdo et al., 2002) describes the efficient synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate, a β-amino acid derivative. This research demonstrates the potential of cyclobutane-containing compounds in peptide synthesis, offering insights into the synthesis of complex peptides with unique structures.
Synthesis of Cyclobutane Amino Acids
The work by (Avenoza et al., 2005) focuses on the formal [2+2] cycloaddition to create cyclobutane cores, leading to the synthesis of 2-substituted cyclobutane amino acids. This demonstrates the versatility of cyclobutane derivatives in generating amino acid analogs that could have implications in medicinal chemistry and drug design.
Thermal Rearrangements and Synthesis of HeterocyclesA study by (Nedolya et al., 2002) observed thermal rearrangements of certain cyclohexylidene compounds, leading to the formation of cyclobutane-fused heterocycles. This research could hint at potential pathways for synthesizing novel heterocyclic compounds using structural motifs related to "1-{[Cyclohexyl(methyl)amino]methyl}cyclobutan-1-ol."
Oxidative Amination and Cyclization Cascade
(Pan et al., 2017) presented a Rh(II)-catalyzed method for the oxidative amination and cyclization of cycloalkyl)methyl sulfamates. This research showcases advanced synthetic strategies that could be relevant for functionalizing compounds with cyclobutane or cyclohexyl motifs.
Properties
IUPAC Name |
1-[[cyclohexyl(methyl)amino]methyl]cyclobutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-13(10-12(14)8-5-9-12)11-6-3-2-4-7-11/h11,14H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWFCJDJRCKWDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1(CCC1)O)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.